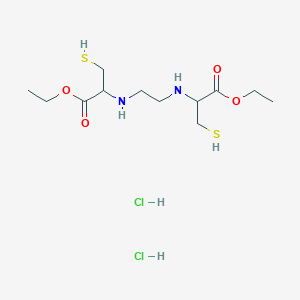

Diethyl 2,2'-(1,2-ethanediyldiimino)bis(3-sulfanylpropanoate) dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicisate dihydrochloride is synthesized through the reaction of N,N’-1,2-ethylenedi-yl-bis-L-cysteinate diethyl ester with hydrochloric acid. The compound is then lyophilized and stored under nitrogen to maintain its stability .

Industrial Production Methods: In industrial settings, bicisate dihydrochloride is produced in a kit form, such as the NEUROLITE® Kit, which includes bicisate dihydrochloride and a reducing agent in one vial, and a buffer solution in another. The kit is reconstituted with sterile, non-pyrogenic, oxidant-free Sodium Pertechnetate Tc99m Injection for diagnostic use .

Chemical Reactions Analysis

Types of Reactions: Bicisate dihydrochloride undergoes hydrolysis to form monoacid and diacid derivatives. These reactions are crucial for its high brain uptake and retention .

Common Reagents and Conditions: The hydrolysis of bicisate dihydrochloride typically occurs under physiological conditions, involving water as the reagent. The reaction is facilitated by the presence of enzymes in the brain .

Major Products Formed: The major products formed from the hydrolysis of bicisate dihydrochloride are its monoacid and diacid derivatives, which are responsible for its high brain uptake and retention .

Scientific Research Applications

Bicisate dihydrochloride is extensively used in scientific research, particularly in the field of medical imaging. Its primary application is in cerebral perfusion imaging to assist in identifying areas of altered perfusion in the brain, especially in patients suspected of having had a stroke . It is also used in conjunction with conventional CT or MRI to provide a more comprehensive diagnosis .

Mechanism of Action

Bicisate dihydrochloride forms a stable, lipophilic complex with technetium Tc99m, which crosses intact cell membranes and the blood-brain barrier by passive diffusion. The retention of bicisate in the brain is associated with stereospecific de-esterification to hydrophilic acid derivatives. This process allows for high brain uptake and retention, making it an effective tracer for cerebral blood flow imaging .

Comparison with Similar Compounds

Similar Compounds:

- Ethyl cysteinate dimer (ECD)

- Technetium Tc99m exametazime

Uniqueness: Compared to similar compounds, bicisate dihydrochloride has a unique N2S2 core that provides high stability and allows for easy passage through the blood-brain barrier. This characteristic makes it particularly effective for use in SPECT imaging .

Properties

Molecular Formula |

C12H26Cl2N2O4S2 |

|---|---|

Molecular Weight |

397.4 g/mol |

IUPAC Name |

ethyl 2-[2-[(1-ethoxy-1-oxo-3-sulfanylpropan-2-yl)amino]ethylamino]-3-sulfanylpropanoate;dihydrochloride |

InChI |

InChI=1S/C12H24N2O4S2.2ClH/c1-3-17-11(15)9(7-19)13-5-6-14-10(8-20)12(16)18-4-2;;/h9-10,13-14,19-20H,3-8H2,1-2H3;2*1H |

InChI Key |

HKASNZKRIQURIX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CS)NCCNC(CS)C(=O)OCC.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.